

Application Note: Quantification of 2'-O-methyladenosine 5'-phosphate by Mass Spectrometry

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Compound of Interest

Compound Name: 2'-O-methyladenosine 5'-phosphate

Cat. No.: B15599472

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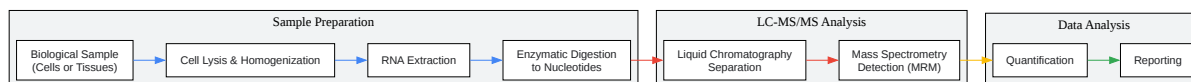
Introduction

2'-O-methyladenosine 5'-phosphate (2'-O-Me-AMP) is a modified nucleotide that plays a significant role in various biological processes. It is a component of ribosomal RNA and is involved in DNA conjugation.[1][2] Notably, 2'-O-Me-AMP is a key component in the preparation of RNA vaccines.[1][2] The quantification of 2'-O-Me-AMP is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and accurate quantification of modified nucleotides due to its high selectivity and sensitivity.[3] This application note provides a detailed protocol for the quantification of 2'-O-Me-AMP from biological samples using LC-MS/MS.

Principle

The method involves the extraction and isolation of RNA from biological samples, followed by enzymatic digestion to release the constituent nucleotides, including 2'-O-Me-AMP. The resulting nucleotide mixture is then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the signal of endogenous 2'-O-Me-AMP to that of a stable isotope-labeled internal standard.

Experimental Workflow



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Caption: Overall experimental workflow for the quantification of 2'-O-Me-AMP.

Detailed Protocols

RNA Extraction from Biological Samples

High-quality, intact RNA is crucial for the accurate quantification of 2'-O-Me-AMP.

Materials:

- TRIzol™ reagent or equivalent
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with RNase-free water)
- RNase-free water, tubes, and pipette tips

Protocol:

- Homogenization: Homogenize cell or tissue samples in TRIzol™ reagent (1 mL per 5-10 x 10⁶ cells or 50-100 mg of tissue).
- Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]

- RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[3]
- RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[3]
- RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
- Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[3]

Enzymatic Digestion of RNA to Nucleotides

Materials:

- Nuclease P1
- Nuclease P1 reaction buffer (25 mM NaCl, 2.5 mM ZnCl₂)
- Stable isotope-labeled **2'-O-methyladenosine 5'-phosphate** (e.g., ¹³C₅, ¹⁵N₅-2'-O-Me-AMP) as an internal standard.

Protocol:

- In a microcentrifuge tube, combine 200-400 ng of the purified RNA with the internal standard.
- Add Nuclease P1 (e.g., 2 units) and the appropriate reaction buffer.[4]
- Incubate the mixture at 37°C for 2 hours to digest the RNA into its constituent 5'-monophosphate nucleotides.
- Terminate the reaction by heating at 95°C for 5 minutes.
- Centrifuge the sample to pellet any undigested material or enzyme. The supernatant contains the nucleotide mixture ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Example):

- Column: A reversed-phase C18 column suitable for nucleotide analysis (e.g., 150 x 2.0 mm, 3 μ m particle size).[5]
- Mobile Phase A: 25 mM ammonium acetate in water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 10 minutes) is typically used to separate the nucleosides.[3]
- Flow Rate: 0.2-0.4 mL/min.[3]
- Injection Volume: 5 μ L.[3]
- Column Temperature: 35°C.[5]

MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for both native 2'-O-Me-AMP and the labeled internal standard must be optimized.
 - For **2'-O-methyladenosine 5'-phosphate**, the protonated molecule $[M+H]^+$ is at m/z 362.09. A characteristic product ion corresponds to the protonated 2'-O-methyladenosine at m/z 282.1, and another to the adenine base at m/z 136.[3]

Data Presentation

Quantitative Data Summary

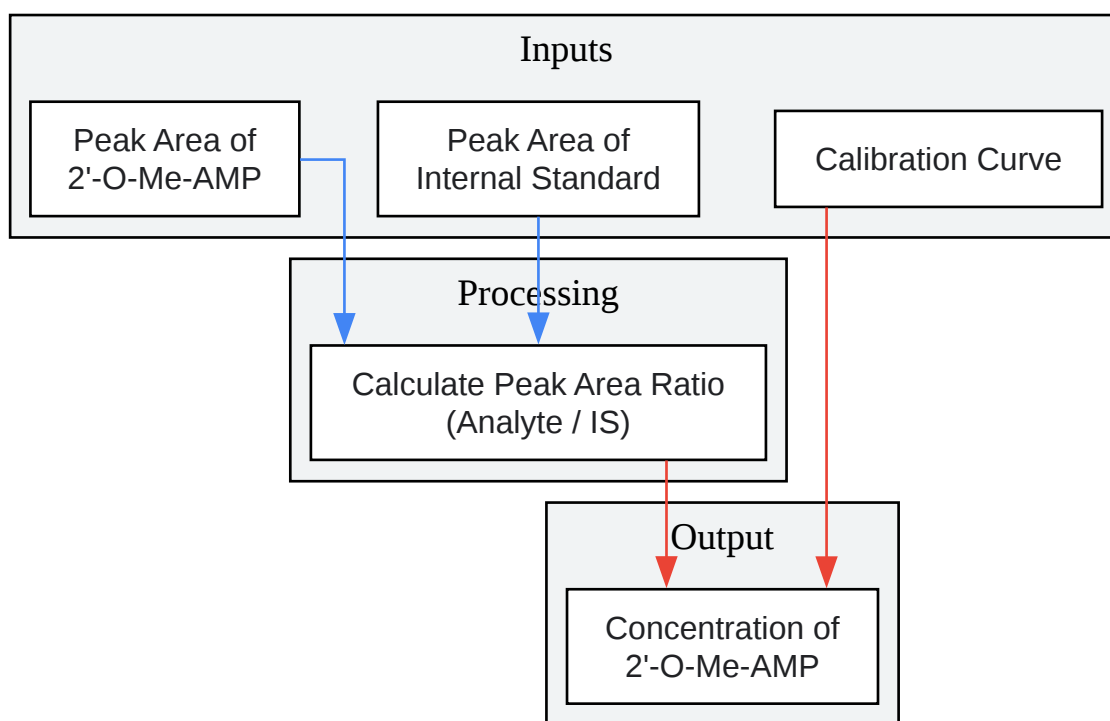
Sample ID	Sample Type	2'-O-Me-AMP Concentration (ng/mL)	Standard Deviation	% RSD
Control 1	Human Cell Line A	15.2	1.3	8.6
Control 2	Human Cell Line A	14.8	1.1	7.4
Control 3	Human Cell Line A	15.5	1.5	9.7
Treated 1	Human Cell Line A + Drug X	25.7	2.1	8.2
Treated 2	Human Cell Line A + Drug X	26.1	2.5	9.6
Treated 3	Human Cell Line A + Drug X	25.9	2.3	8.9

LC-MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
2'-O-Me-AMP	362.09	282.1	100	15
2'-O-Me-AMP	362.09	136.1	100	25
¹³ C ₅ , ¹⁵ N ₅ -2'-O- Me-AMP (IS)	372.09	292.1	100	15
¹³ C ₅ , ¹⁵ N ₅ -2'-O- Me-AMP (IS)	372.09	141.1	100	25

Signaling Pathway and Logical Relationships

Logical Relationship of Quantification



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Caption: Logical workflow for the quantification of 2'-O-Me-AMP.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **2'-O-methyladenosine 5'-phosphate** in biological samples using LC-MS/MS. The described method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals in the study of RNA modifications and their roles in health and disease. The provided workflows and tables offer a clear guide for implementing this analytical technique in the laboratory.

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